molecular formula C17H16O3 B2654917 Ethyl (2-phenylbenzoyl)acetate CAS No. 1260897-50-4

Ethyl (2-phenylbenzoyl)acetate

Cat. No.: B2654917
CAS No.: 1260897-50-4
M. Wt: 268.312
InChI Key: ICVPIMBNKIXKHI-UHFFFAOYSA-N
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Description

Ethyl (2-phenylbenzoyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industry. This compound is characterized by its unique structure, which includes a phenyl group attached to a benzoyl group, further connected to an ethyl acetate moiety. This structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-phenylbenzoyl)acetate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an organic solvent like benzene . The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-phenylbenzoyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Acid catalyst and an alcohol.

Major Products Formed

    Hydrolysis: Benzoyl acetic acid and ethanol.

    Reduction: Benzoyl alcohol and ethyl alcohol.

    Transesterification: A new ester and alcohol depending on the reactants used.

Scientific Research Applications

Ethyl (2-phenylbenzoyl)acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-phenylbenzoyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the additional phenyl group.

    Methyl benzoate: Another ester with a simpler structure.

    Benzyl acetate: Contains a benzyl group instead of a phenyl group.

Uniqueness

Ethyl (2-phenylbenzoyl)acetate is unique due to its dual aromatic rings, which impart specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific aromatic characteristics.

Properties

IUPAC Name

ethyl 3-oxo-3-(2-phenylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)12-16(18)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPIMBNKIXKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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